molecular formula C7H7BCl2O3 B1421212 (2,4-Dichloro-5-methoxyphenyl)boronic acid CAS No. 431942-67-5

(2,4-Dichloro-5-methoxyphenyl)boronic acid

Cat. No.: B1421212
CAS No.: 431942-67-5
M. Wt: 220.84 g/mol
InChI Key: RNRFSHDFAVUELD-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C(_7)H(_7)BCl(_2)O(_3). This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and one methoxy group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of the compound (2,4-Dichloro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties, along with the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling, may impact the bioavailability of the compound .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura coupling reaction . The compound is generally environmentally benign , and its stability may be influenced by factors such as temperature and the presence of other reactants .

Biochemical Analysis

Biochemical Properties

(2,4-Dichloro-5-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with enzymes such as proteases and kinases, often acting as an inhibitor. The boronic acid moiety can form reversible covalent bonds with the active site serine or threonine residues of these enzymes, leading to inhibition of their activity. This interaction is essential in the development of enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding leads to enzyme inhibition, which can alter various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation rate can significantly impact its efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of the compound is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B(_2)pin(_2)) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl(_2) in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and cost efficiency. Continuous flow processes and the use of recyclable catalysts are often employed to enhance the sustainability and economic viability of the production.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or sodium perborate.

    Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to modify the substituents on the phenyl ring.

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh(_3))(_4), Pd(dppf)Cl(_2)

    Bases: Potassium carbonate (K(_2)CO(_3)), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling, these are crucial intermediates in pharmaceuticals and agrochemicals.

    Phenols: Resulting from oxidation reactions, useful in various chemical syntheses.

Scientific Research Applications

(2,4-Dichloro-5-methoxyphenyl)boronic acid has diverse applications across multiple fields:

    Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical research for enzyme inhibition studies.

    Medicine: Investigated for its potential in drug discovery, especially in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the manufacture of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and methoxy substituents, making it less reactive in certain coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Contains a methoxy group but lacks chlorine atoms, affecting its electronic properties and reactivity.

    (2,4-Dichlorophenyl)boronic Acid: Similar in structure but without the methoxy group, leading to different reactivity and applications.

Uniqueness: (2,4-Dichloro-5-methoxyphenyl)boronic acid is unique due to the combined presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group. This unique substitution pattern enhances its reactivity in cross-coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

(2,4-dichloro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRFSHDFAVUELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674562
Record name (2,4-Dichloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431942-67-5
Record name (2,4-Dichloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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